molecular formula C19H26NO4P B13962714 (-)-17-Allylmorphinan-3-ol phosphate (ester) CAS No. 63732-41-2

(-)-17-Allylmorphinan-3-ol phosphate (ester)

Katalognummer: B13962714
CAS-Nummer: 63732-41-2
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: WEZYGLVLIQZWQM-QXAKKESOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(-)-17-Allylmorphinan-3-ol phosphate (ester) is a compound that belongs to the class of organophosphates, which are esters of phosphoric acid Organophosphates are known for their diverse applications in various fields, including agriculture, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (-)-17-Allylmorphinan-3-ol phosphate (ester) typically involves the esterification of the corresponding alcohol with phosphoric acid or its derivatives. One common method is the reaction of phosphorus oxychloride (POCl3) with the alcohol in the presence of a base, such as pyridine, to form the phosphate ester . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of phosphate esters generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The use of catalysts and continuous monitoring of the reaction can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(-)-17-Allylmorphinan-3-ol phosphate (ester) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can regenerate the original alcohol .

Wissenschaftliche Forschungsanwendungen

(-)-17-Allylmorphinan-3-ol phosphate (ester) has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (-)-17-Allylmorphinan-3-ol phosphate (ester) involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate ester group can mimic natural substrates of enzymes, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(-)-17-Allylmorphinan-3-ol phosphate (ester) is unique due to its specific chemical structure, which combines the morphinan scaffold with a phosphate ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

63732-41-2

Molekularformel

C19H26NO4P

Molekulargewicht

363.4 g/mol

IUPAC-Name

[(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] dihydrogen phosphate

InChI

InChI=1S/C19H26NO4P/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(13-17(14)19)24-25(21,22)23/h2,6-7,13,16,18H,1,3-5,8-12H2,(H2,21,22,23)/t16-,18+,19+/m0/s1

InChI-Schlüssel

WEZYGLVLIQZWQM-QXAKKESOSA-N

Isomerische SMILES

C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)OP(=O)(O)O

Kanonische SMILES

C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OP(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.